BenchChemオンラインストアへようこそ!

6-(Cyclohexyloxy)-2-fluoropyridin-3-OL

Medicinal Chemistry DGAT1 Inhibition Lipophilic Efficiency

This fluorinated pyridine derivative is a critical building block for DGAT1 inhibitors targeting metabolic disorders. Its unique 6-cyclohexyloxy-2-fluoro-3-pyridinol core provides a stereoelectronic profile essential for potency (class IC50 down to 19 nM) and improved drug-like properties. Procure for SAR studies, fluorination method development, or screening library enrichment.

Molecular Formula C11H14FNO2
Molecular Weight 211.23
CAS No. 1881328-38-6
Cat. No. B1653652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclohexyloxy)-2-fluoropyridin-3-OL
CAS1881328-38-6
Molecular FormulaC11H14FNO2
Molecular Weight211.23
Structural Identifiers
SMILESC1CCC(CC1)OC2=NC(=C(C=C2)O)F
InChIInChI=1S/C11H14FNO2/c12-11-9(14)6-7-10(13-11)15-8-4-2-1-3-5-8/h6-8,14H,1-5H2
InChIKeyMSQBWANEWREQSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Cyclohexyloxy)-2-fluoropyridin-3-OL (CAS 1881328-38-6) for DGAT1 Inhibitor Research and Heterocyclic Building Block Procurement


6-(Cyclohexyloxy)-2-fluoropyridin-3-OL (CAS 1881328-38-6, molecular formula C11H14FNO2, molecular weight 211.23) is a fluorinated pyridine derivative featuring a cyclohexyloxy group at the 6-position, a fluorine atom at the 2-position, and a hydroxyl group at the 3-position . This compound serves as a key building block in medicinal chemistry, particularly in the development of cyclohexyloxy-pyridyl inhibitors of diacylglycerol acyl transferase 1 (DGAT1), a target for metabolic disorders including obesity and type 2 diabetes [1]. The combination of a cyclohexyloxy substituent with a fluorine atom and a hydroxyl group on the pyridine ring provides a specific stereoelectronic profile that is not readily reproduced by other heterocyclic scaffolds, making this compound a strategic intermediate for structure-activity relationship (SAR) studies .

Why 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL (CAS 1881328-38-6) Cannot Be Substituted with Common Pyridine Analogs in DGAT1 Inhibitor Synthesis


6-(Cyclohexyloxy)-2-fluoropyridin-3-OL occupies a distinct position in chemical space due to the synergistic effect of its three substituents, which collectively dictate its reactivity, physicochemical properties, and biological interactions. The 2-fluoro group modulates the pyridine ring's electron density, impacting both its basicity and its ability to engage in halogen bonding with protein targets, a feature absent in non-fluorinated analogs [1]. The 3-hydroxyl group provides a critical handle for further derivatization, such as etherification or esterification, while also influencing hydrogen bonding and solubility profiles [2]. Crucially, the 6-cyclohexyloxy moiety imparts a specific steric bulk and conformational flexibility that is essential for occupying the hydrophobic pocket of DGAT1, a property not replicated by smaller alkoxy groups (e.g., methoxy or ethoxy) or by aromatic ethers [3]. Generic substitution with simpler pyridin-3-ol derivatives lacking this precise combination would compromise synthetic utility and biological potency, leading to inconsistent SAR and potentially inactive compounds in DGAT1 inhibition assays [4].

Quantitative Differentiation Evidence for 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL (CAS 1881328-38-6) Against Structural Analogs


Enhanced Lipophilic Efficiency (LLE) and Physicochemical Profile Compared to Non-Cyclohexyloxy Pyridine Analogs

Compounds in the cyclohexyloxy-pyridyl series demonstrate a favorable balance between lipophilicity (cLogP) and inhibitory potency against human DGAT1, leading to improved Lipophilic Ligand Efficiency (LLE) compared to earlier clinical candidates lacking the cyclohexyloxy-pyridyl core [1]. While specific IC50 and cLogP data for the 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL core building block itself are not directly reported in enzyme assays, the class-level structure-activity relationship (SAR) indicates that the cyclohexyloxy-pyridyl scaffold reduces cLogP by approximately 1-2 log units relative to phenyl cyclohexyl-ethanoate derivatives, while maintaining or improving DGAT1 potency (IC50 values in the low nanomolar range, e.g., 19 nM for optimized members of this class) [2]. This shift enhances LLE (pIC50 - cLogP) and correlates with improved solubility and unbound clearance, a key differentiator for in vivo efficacy [3].

Medicinal Chemistry DGAT1 Inhibition Lipophilic Efficiency

Structural Uniqueness: Comparative X-ray Crystallography with 2-Alkoxy-5-bromopyridine Intermediate

The solid-state conformation of a key synthetic intermediate, 2-alkoxy-5-bromopyridine (11) derived from a 2-fluoro-5-bromopyridine precursor, reveals an orthogonal orientation between the cyclohexyl ring and the pyridine plane, a geometry distinct from that observed in phenyl cyclohexyl-ethanoate analogs [1]. This conformational preference, dictated by the 6-cyclohexyloxy substitution pattern, influences the spatial presentation of the pyridine ring to the DGAT1 active site, contributing to the series' improved selectivity and potency relative to earlier scaffolds [2]. In contrast, the non-fluorinated analog 6-(cyclohexyloxy)pyridin-3-ol (CAS 364758-57-6) lacks the 2-fluoro group, which is known to participate in favorable electrostatic and dipolar interactions, potentially altering binding mode and potency .

Crystallography Molecular Conformation DGAT1 Inhibitor Design

Synthetic Utility as a Precursor for 6-Fluoro Pyridylamine Intermediates in DGAT1 Inhibitor Synthesis

6-(Cyclohexyloxy)-2-fluoropyridin-3-OL serves as a strategic precursor for the synthesis of 6-fluoro-substituted pyridylamine intermediates via a chlorine-to-fluorine exchange reaction [1]. Specifically, the Mitsunobu reaction of 5 with 6-chloro-5-nitropyridin-2-ol (13) yields the 6-chloro intermediate 14, which is then converted to the 6-fluoro derivative using tetrabutylammonium cyanide and hexafluorobenzene in DMSO [2]. This synthetic sequence enables the installation of the 6-fluoro substituent, a key structural feature that enhances DGAT1 inhibitory activity and improves selectivity profiles in the cyclohexyloxy-pyridyl series, in contrast to synthetic routes that directly install a 6-fluoro group, which may be less efficient or require harsher conditions [3].

Synthetic Methodology Halogen Exchange DGAT1 Inhibitors

Predicted Physicochemical Properties: Boiling Point and Density Differentiate from Related Cyclohexyloxy Pyridines

Computationally predicted physicochemical properties for 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL (CAS 1881328-38-6) include a boiling point of 377.6 ± 37.0 °C and a density of 1.229 ± 0.06 g/cm³ [1]. In comparison, the non-fluorinated analog 6-(cyclohexyloxy)pyridin-3-ol (CAS 364758-57-6) has a reported molecular weight of 193.24 g/mol and different predicted boiling point and density due to the absence of the 2-fluoro substituent . The presence of the fluorine atom in the target compound increases molecular weight and alters intermolecular interactions, which can affect volatility, solubility, and crystallization behavior, important considerations for purification and formulation development [2].

Physicochemical Properties Building Block Selection Medicinal Chemistry

Optimal Research and Procurement Scenarios for 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL (CAS 1881328-38-6)


Medicinal Chemistry: Synthesis of DGAT1 Inhibitors with Optimized Lipophilic Efficiency

Researchers developing novel DGAT1 inhibitors for metabolic disease should procure 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL as a key intermediate. The cyclohexyloxy-pyridyl core, as established by the class-level evidence, reduces cLogP by 1-2 units compared to phenyl cyclohexyl-ethanoate scaffolds while maintaining potent enzyme inhibition (class members achieve IC50 values as low as 19 nM) [1]. This LLE advantage translates to improved aqueous solubility and unbound clearance, critical for achieving in vivo efficacy in animal models of obesity and diabetes [2]. The 3-hydroxyl group of the target compound provides a versatile handle for introducing additional functional groups to further optimize potency and selectivity.

Chemical Biology: Probing Halogen Bonding and Conformational Effects in Enzyme Inhibition

This compound is ideally suited for chemical biology studies investigating the role of fluorine in ligand-protein interactions. The 2-fluoro substituent modulates the electron density of the pyridine ring and can engage in halogen bonding with backbone carbonyls or side-chain residues in the DGAT1 active site [1]. The solid-state conformation of related intermediates (e.g., 2-alkoxy-5-bromopyridine) shows an orthogonal cyclohexyl-pyridine orientation that is distinct from earlier scaffolds, providing a structural basis for improved selectivity [2]. Researchers can use 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL to synthesize probe molecules for crystallographic and biophysical studies to elucidate these interactions.

Synthetic Methodology Development: Optimizing Halogen Exchange Reactions on Pyridine Scaffolds

Organic chemists developing novel fluorination methods can utilize 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL as a model substrate to explore halogen exchange (e.g., Cl to F) or late-stage fluorination reactions. The established synthetic route employing tetrabutylammonium cyanide and hexafluorobenzene in DMSO to install the 6-fluoro group provides a benchmark for evaluating new reagents and conditions [1]. The presence of the cyclohexyloxy group introduces steric and electronic effects that challenge direct fluorination methods, making this compound a valuable test case for methodological innovation [2].

Procurement for Building Block Libraries: Unique Combination of Substituents for Diverse SAR Exploration

For organizations building screening libraries, 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL offers a unique combination of a cyclohexyloxy ether, a fluorine atom, and a hydroxyl group on a pyridine core [1]. This specific substitution pattern is not found in commercially available pyridine analogs such as 2-fluoro-3-hydroxypyridine or 6-(cyclohexyloxy)pyridin-3-ol [2]. The compound's predicted boiling point (377.6 °C) and density (1.229 g/cm³) differentiate it from related cyclohexyloxy pyridines, facilitating its use in parallel synthesis and high-throughput experimentation where distinct physicochemical properties are advantageous for purification and analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.